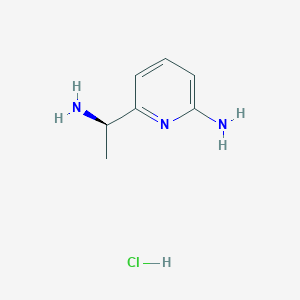
(R)-6-(1-Aminoethyl)pyridin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-(1-Aminoethyl)pyridin-2-amine hydrochloride is a chiral compound with a pyridine ring substituted with an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(1-Aminoethyl)pyridin-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Substitution Reaction: An aminoethyl group is introduced to the pyridine ring through a substitution reaction.
Chiral Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for ®-6-(1-Aminoethyl)pyridin-2-amine hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation.
Chromatographic Techniques: Employing high-performance liquid chromatography (HPLC) for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
®-6-(1-Aminoethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation Products: N-oxides, aldehydes.
Reduction Products: Primary and secondary amines.
Substitution Products: Halogenated pyridines, substituted amines.
Scientific Research Applications
®-6-(1-Aminoethyl)pyridin-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential as a drug candidate.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-6-(1-Aminoethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The pyridine ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
®-3-(1-Aminoethyl)pyridin-2-amine hydrochloride: Similar structure but with the aminoethyl group at a different position on the pyridine ring.
2-(Aminomethyl)pyridine: Lacks the chiral center and has different chemical properties.
Uniqueness
®-6-(1-Aminoethyl)pyridin-2-amine hydrochloride is unique due to its specific substitution pattern and chiral nature, which can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C7H12ClN3 |
|---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
6-[(1R)-1-aminoethyl]pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-5(8)6-3-2-4-7(9)10-6;/h2-5H,8H2,1H3,(H2,9,10);1H/t5-;/m1./s1 |
InChI Key |
WBLNFNHOPWXDRY-NUBCRITNSA-N |
Isomeric SMILES |
C[C@H](C1=NC(=CC=C1)N)N.Cl |
Canonical SMILES |
CC(C1=NC(=CC=C1)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-piperidin-1-yl-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline](/img/structure/B13900638.png)
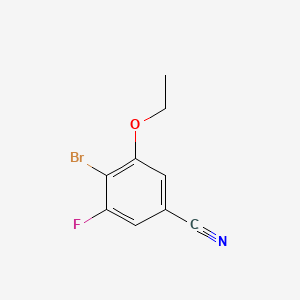

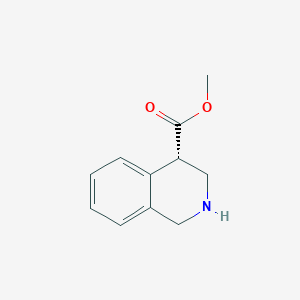

![5-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13900649.png)
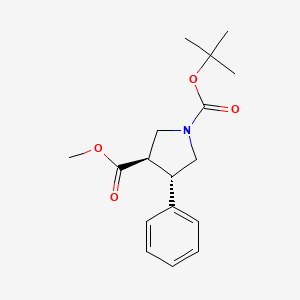
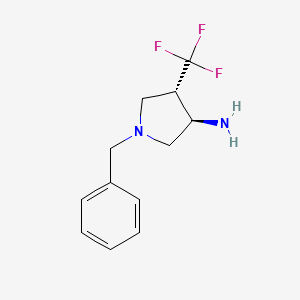
![1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one](/img/structure/B13900674.png)
![6-Bromo-1-methylimidazo[4,5-c]pyridin-2-amine](/img/structure/B13900678.png)
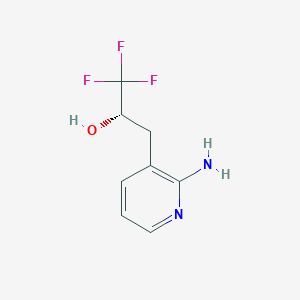

![3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13900706.png)

